molecular formula C8H11NO B13529020 1-(Tetrahydro-2-furanyl)cyclopropanecarbonitrile

1-(Tetrahydro-2-furanyl)cyclopropanecarbonitrile

Cat. No.: B13529020
M. Wt: 137.18 g/mol
InChI Key: GCXKOWFXUIQZPG-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an oxolane derivative. One common method is the reaction of oxolane with a suitable cyclopropanation reagent, such as diazomethane or a carbenoid, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane or lactone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxirane or lactone derivatives.

    Reduction: Formation of primary amines or other reduced products.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

1-(Oxolan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    Cyclopropane derivatives: Compounds with cyclopropane rings and various substituents.

    Oxolane derivatives: Compounds with oxolane rings and different functional groups.

Uniqueness

1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(oxolan-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c9-6-8(3-4-8)7-2-1-5-10-7/h7H,1-5H2

InChI Key

GCXKOWFXUIQZPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2(CC2)C#N

Origin of Product

United States

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